molecular formula C18H32N6O3 B6003382 N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide

N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide

Cat. No.: B6003382
M. Wt: 380.5 g/mol
InChI Key: WBVIETUKQAXLLX-UHFFFAOYSA-N
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Description

N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide is a complex organic compound that features a tetrazole ring, a morpholine moiety, and an oxane group

Properties

IUPAC Name

N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O3/c1-22(9-7-16-5-2-3-12-27-16)18(25)6-4-8-24-17(19-20-21-24)15-23-10-13-26-14-11-23/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVIETUKQAXLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCO1)C(=O)CCCN2C(=NN=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the morpholine group, and the attachment of the oxane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2-(oxan-2-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

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